Bombolitin I: A Technical Guide to its Discovery, Isolation, and Biological Activity
Bombolitin I: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bombolitin I is a cationic, amphipathic peptide discovered in the venom of bumblebees. As a member of the bombolitin family of peptides, it exhibits a range of biological activities, most notably the degranulation of mast cells, hemolytic activity, and the stimulation of phospholipase A2. These properties make it a subject of interest for research into inflammatory processes, antimicrobial peptide development, and drug delivery systems. This technical guide provides a comprehensive overview of the discovery and isolation of Bombolitin I, detailed experimental protocols for its characterization, and an elucidation of its proposed signaling pathway in mast cells. All quantitative data are presented in structured tables for clarity and comparative analysis.
Discovery and Physicochemical Properties
Bombolitin I was first identified as part of a family of five structurally related heptadecapeptides isolated from the venom of the bumblebee Megabombus pennsylvanicus.[1][2] These peptides are characterized by a high content of hydrophobic amino acids and a cationic nature. A bombolitin isolated from the venom of Bombus ignitus was found to be a mature peptide of 1.99 kDa with 18 amino acid residues.[3]
Amino Acid Sequence and Molecular Weight
The primary structure of Bombolitin I was determined through amino acid analysis and sequencing.
| Property | Value | Reference |
| Amino Acid Sequence | Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 | [1][2] |
| Molecular Weight (Calculated) | ~1881.3 Da | |
| Charge at pH 7.4 (Estimated) | +3 |
Isolation and Purification from Bumblebee Venom
The isolation of Bombolitin I from crude bumblebee venom is typically achieved through a multi-step chromatographic process. The general workflow involves initial fractionation by gel filtration followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: Isolation and Purification
The following protocol is a generalized procedure based on methods used for the purification of venom peptides.
2.1.1. Materials
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Crude bumblebee venom
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Sephadex G-50 (or similar gel filtration medium)
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Acetic acid (0.05 N)
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Reversed-phase C18 HPLC column (preparative or semi-preparative)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
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HPLC system with UV detector
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Lyophilizer
2.1.2. Procedure
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Venom Extraction: Crude venom is obtained from bumblebees, typically through electrical stimulation.
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Gel Permeation Chromatography:
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Dissolve the crude venom in 0.05 N acetic acid.
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Apply the dissolved venom to a Sephadex G-50 column equilibrated with the same solvent.
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Elute the venom components with 0.05 N acetic acid at a constant flow rate (e.g., 16 ml/h).
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Monitor the elution profile by measuring the absorbance at 280 nm.
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Collect fractions and pool those corresponding to the low molecular weight peptides, including bombolitins.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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Lyophilize the pooled fractions from the gel filtration step.
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Dissolve the lyophilized material in Mobile Phase A.
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Inject the sample onto a C18 RP-HPLC column.
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Elute the peptides using a linear gradient of Mobile Phase B (e.g., 0% to 80% acetonitrile over 40-60 minutes) at a flow rate of approximately 1 mL/min for an analytical-scale separation, which can be scaled up for preparative purification.
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Monitor the elution at 214 nm and 280 nm.
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Collect the peaks corresponding to Bombolitin I.
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Purity Verification and Characterization:
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Assess the purity of the collected fractions using analytical RP-HPLC.
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Confirm the molecular weight of the purified peptide using mass spectrometry.
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Verify the amino acid sequence through Edman degradation or tandem mass spectrometry.
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Biological Activities and Quantitative Data
Bombolitin I exhibits several potent biological activities, primarily related to its interaction with cell membranes.
| Biological Activity | ED50 / Threshold Dose | Reference |
| Mast Cell Degranulation | Threshold: 0.5-2.5 µg/ml | |
| Hemolysis (Guinea Pig Erythrocytes) | ED50 for Bombolitin V: 0.7 µg/ml (4 x 10-7 M) | |
| Stimulation of Phospholipase A2 | Threshold: 0.5-2.5 µg/ml |
Note: Specific ED50 values for Bombolitin I are not always individually reported in the initial discovery papers, with data often presented for the bombolitin family or a representative member like Bombolitin V.
Experimental Protocols for Biological Assays
Mast Cell Degranulation Assay
This assay measures the ability of Bombolitin I to induce the release of inflammatory mediators from mast cells.
4.1.1. Materials
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Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)
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Tyrode's buffer
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Bombolitin I solutions of varying concentrations
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Compound 48/80 (positive control)
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Triton X-100 (for total mediator release)
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β-hexosaminidase substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
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Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
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96-well microtiter plate
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Spectrophotometer
4.1.2. Procedure
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Isolate and wash mast cells, then resuspend in Tyrode's buffer to a concentration of approximately 5 x 105 cells/ml.
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Add the cell suspension to the wells of a 96-well plate.
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Add varying concentrations of Bombolitin I, Tyrode's buffer (negative control), Compound 48/80 (positive control), and Triton X-100 (for total release) to the respective wells.
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Incubate the plate at 37°C for 30 minutes.
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Centrifuge the plate to pellet the cells.
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Transfer the supernatant to a new plate.
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Add the β-hexosaminidase substrate to each well and incubate at 37°C.
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Stop the reaction with the stop solution.
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Measure the absorbance at 405 nm.
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Calculate the percentage of degranulation relative to the total release induced by Triton X-100.
Hemolytic Activity Assay
This assay determines the ability of Bombolitin I to lyse red blood cells.
4.2.1. Materials
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Freshly drawn red blood cells (e.g., from guinea pig or human)
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Phosphate-buffered saline (PBS), pH 7.4
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Bombolitin I solutions of varying concentrations
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Triton X-100 (1% v/v) or distilled water (positive control)
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96-well microtiter plate
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Spectrophotometer
4.2.2. Procedure
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Wash the red blood cells with PBS by repeated centrifugation and resuspension until the supernatant is clear.
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Prepare a 2% (v/v) suspension of the washed red blood cells in PBS.
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Add the red blood cell suspension to the wells of a 96-well plate.
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Add varying concentrations of Bombolitin I, PBS (negative control), and Triton X-100 (positive control) to the respective wells.
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Incubate the plate at 37°C for 1 hour with gentle shaking.
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Centrifuge the plate to pellet intact cells and cell debris.
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Transfer the supernatant to a new plate.
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Measure the absorbance of the supernatant at 415 nm (hemoglobin release).
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Calculate the percentage of hemolysis relative to the complete hemolysis induced by Triton X-100.
Proposed Signaling Pathway for Mast Cell Degranulation
Basic peptides like bombolitins are thought to induce mast cell degranulation through a receptor-mediated pathway involving the Mas-related G protein-coupled receptor X2 (MRGPRX2). Activation of this receptor is proposed to initiate a downstream signaling cascade leading to the release of inflammatory mediators.
The proposed mechanism involves the binding of Bombolitin I to MRGPRX2, which in turn activates the Gαq subunit of the associated G-protein. Activated Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in cytosolic calcium is a critical signal for the fusion of granular membranes with the plasma membrane, resulting in degranulation.
Conclusion
Bombolitin I is a well-characterized peptide from bumblebee venom with significant biological activities. Its discovery and the elucidation of its properties have been facilitated by standard biochemical techniques such as chromatography and mass spectrometry. The detailed protocols provided in this guide offer a framework for the isolation and functional characterization of Bombolitin I and similar venom peptides. The proposed signaling pathway through MRGPRX2 provides a basis for further investigation into the molecular mechanisms of mast cell activation by basic secretagogues. A deeper understanding of these processes holds potential for the development of novel therapeutics targeting inflammatory and allergic responses.
References
- 1. Bombolitins, a new class of mast cell degranulating peptides from the venom of the bumblebee Megabombus pennsylvanicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A surfactant bee venom fraction: separation on a newly devised constant flow rate chromatographic column and detection by changes in effluent drop volume - PubMed [pubmed.ncbi.nlm.nih.gov]
